![molecular formula C26H20FN3O4 B2745645 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 877657-20-0](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O4 and its molecular weight is 457.461. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeling and Imaging Applications
Radiosynthesis of selective ligands, such as those related to pyrimidineacetamides, has been explored for imaging translocator proteins (18 kDa) with positron emission tomography (PET)【1†source】. Such compounds, designed with fluorine atoms, allow for in vivo imaging, indicating their potential use in diagnostic imaging and the study of neuroinflammatory processes.
Anticancer Activity
Derivatives of pyrimidin-4-yl acetamide have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. Specifically, certain compounds demonstrated appreciable cancer cell growth inhibition, highlighting their promise in cancer therapy【2†source】.
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with similar structures, involving fluorinated pyrimidines and acetamides, have been reported. These studies provide insights into the chemical properties and potential pharmacological activities of such compounds【3†source】.
Neuroinflammation and TSPO Ligands
Novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure of interest, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This indicates potential applications in neurology, particularly in diagnosing and studying neuroinflammation【4†source】.
Antimicrobial and Antiproliferative Activities
Pyrimidinone and oxazinone derivatives, synthesized from related starting materials, exhibited antimicrobial and antiproliferative activities. This suggests the compound's potential utility in developing new antimicrobial agents and exploring its effects on cell proliferation【5†source】.
Enzyme Inhibition and Anticancer Properties
Compounds with structural similarities have been explored for Src kinase inhibitory and anticancer activities, indicating potential applications in targeted cancer therapies by inhibiting specific signaling pathways involved in tumor growth and metastasis【6†source】.
For detailed insights into the applications and research methodologies of similar compounds, please refer to the provided references. The potential applications of "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" in scientific research could be explored further within these contexts.
- Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 51, 435-439.
- Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M. (2020). Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives. Russian Journal of Organic Chemistry, 56, 514 - 520.
- Jing, X. (2011). Synthesis and characterization of (S/R) -2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H) -yl) acetamido) propanoic acid. Chemical Research and Application.
- Damont, A., Médran-Navarrete, V., Cacheux, F., Kuhnast, B., Pottier, G., Bernards, N., Marguet, F., Puech, F., Boisgard, R., & Dollé, F. (2015). Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images. Journal of medicinal chemistry, 58 18, 7449-64.
- Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17, 13642 - 13655.
- Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A., Hangauer, D., Bu, Y., Akbarzadeh, T., Parang, K., & Shafiee, A. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European journal of medicinal chemistry, 46 10, 4853-8.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorobenzyl alcohol with 2-(p-tolyl)acetaldehyde to form the corresponding imine. The imine is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to form the desired compound.", "Starting Materials": [ "2-amino-4-fluorobenzyl alcohol", "2-(p-tolyl)acetaldehyde", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorobenzyl alcohol with 2-(p-tolyl)acetaldehyde in the presence of an acid catalyst to form the corresponding imine.", "Step 2: Addition of 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to the imine and heating the mixture to form the desired compound.", "Step 3: Purification of the compound by recrystallization or column chromatography." ] } | |
Numéro CAS |
877657-20-0 |
Nom du produit |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide |
Formule moléculaire |
C26H20FN3O4 |
Poids moléculaire |
457.461 |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O4/c1-16-6-12-19(13-7-16)30-25(32)24-23(20-4-2-3-5-21(20)34-24)29(26(30)33)15-22(31)28-14-17-8-10-18(27)11-9-17/h2-13H,14-15H2,1H3,(H,28,31) |
Clé InChI |
YNGYNVDFNXNLKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)
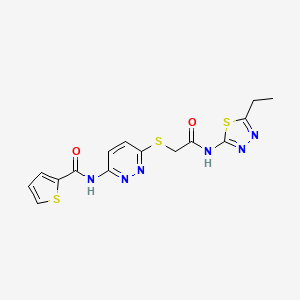
![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
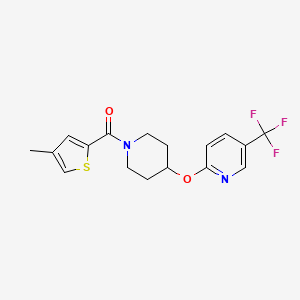
![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole](/img/structure/B2745575.png)
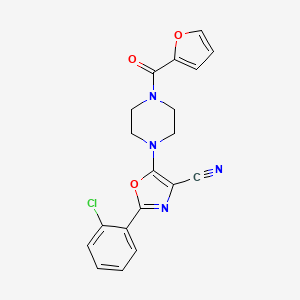
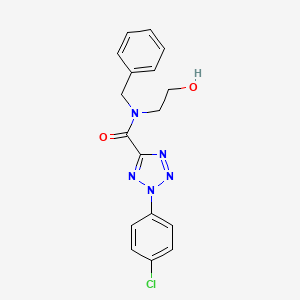
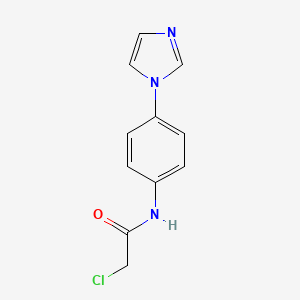
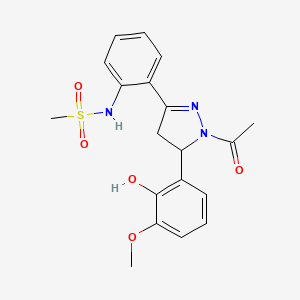
![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)